3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
3-Cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a cyano group (-CN) attached to a benzamide moiety, which is further linked to a tetrahydropyrazolo[1,5-a]pyridine ring system[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...[{{{CITATION{{{_2{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396). The presence of multiple nitrogen atoms and a cyano group makes it a molecule of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the construction of the tetrahydropyrazolo[1,5-a]pyridine core[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo[1 ...](https://link.springer.com/article/10.1007/s10593-011-0840-y). One common approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by subsequent reactions to introduce the cyano and benzamide groups[{{{CITATION{{{_1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ...[{{{CITATION{{{_2{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: Substitution at the benzamide moiety can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its interaction with biological targets can be studied to understand its potential as a therapeutic agent.
Medicine: The compound may exhibit biological activity that could be harnessed for drug development, particularly in areas such as cancer therapy or infectious diseases.
Industry: Its properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The cyano group and the benzamide moiety can engage in hydrogen bonding and other non-covalent interactions with biological macromolecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the tetrahydropyrazolo[1,5-a]pyridine core but differ in their substituents.
Cyano-containing benzamides: Other benzamide derivatives with cyano groups may have similar biological activities but differ in their overall structure and substituents.
Uniqueness: 3-Cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups and the tetrahydropyrazolo[1,5-a]pyridine core, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-cyano-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-9-12-4-3-5-13(8-12)16(21)18-10-14-11-19-20-7-2-1-6-15(14)20/h3-5,8,11H,1-2,6-7,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLNFYWSVYXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC(=C3)C#N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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